1-Acetyl-5-bromo-6-iodoindole
Overview
Description
1-Acetyl-5-bromo-6-iodoindole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-bromo-6-iodoindole can be synthesized through a multi-step process involving the halogenation of indole derivatives. One common method involves the bromination and iodination of 1-acetylindole. The reaction typically uses bromine and iodine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-bromo-6-iodoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
- Substituted indole derivatives with various functional groups.
- Oxidized or reduced indole compounds.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
1-Acetyl-5-bromo-6-iodoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-acetyl-5-bromo-6-iodoindole involves its interaction with specific molecular targets. The halogen atoms can enhance binding affinity to biological receptors, leading to modulation of cellular pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
1-Acetyl-5-bromoindole: Lacks the iodine atom, leading to different reactivity and applications.
1-Acetyl-6-iodoindole:
5-Bromo-6-iodoindole: Lacks the acetyl group, altering its biological activity and synthetic utility.
Uniqueness: 1-Acetyl-5-bromo-6-iodoindole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enhance its versatility in chemical synthesis and biological research.
Properties
IUPAC Name |
1-(5-bromo-6-iodoindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLJTGJQAVHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646817 | |
Record name | 1-(5-Bromo-6-iodo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-03-2 | |
Record name | 1-(5-Bromo-6-iodo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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